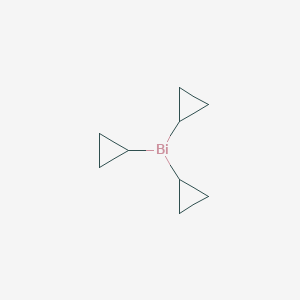

Tricyclopropylbismuth

説明

特性

分子式 |

C9H15Bi |

|---|---|

分子量 |

332.2 g/mol |

IUPAC名 |

tricyclopropylbismuthane |

InChI |

InChI=1S/3C3H5.Bi/c3*1-2-3-1;/h3*1H,2-3H2; |

InChIキー |

BDCUDAOHXKZZAJ-UHFFFAOYSA-N |

正規SMILES |

C1CC1[Bi](C2CC2)C3CC3 |

同義語 |

tricyclopropylbismuth |

製品の起源 |

United States |

科学的研究の応用

Catalytic Applications

Photocatalysis

Tricyclopropylbismuth has been investigated for its photocatalytic properties, particularly in the cyclopropanation of alkenes. Research indicates that low-valent bismuth complexes can effectively catalyze reactions under blue LED irradiation, yielding high percentages of cyclopropanated products. For instance, studies have shown that using this compound as a catalyst can lead to significant yields in cyclopropanation reactions, demonstrating its utility in organic synthesis .

Table 1: Cyclopropanation Yields Using this compound

| Catalyst | Light Source | Yield (%) |

|---|---|---|

| This compound | Blue LED | 76 |

| Other Bismuth Complexes | Red LED | 0 |

| Control (No Catalyst) | None | 0 |

Medicinal Chemistry

Antimicrobial Activity

this compound compounds have shown promise in the field of medicinal chemistry, particularly for their antimicrobial properties. Recent studies suggest that bismuth compounds can enhance the activity of existing antibiotics against resistant strains of bacteria. For example, bismuth coordination with certain ligands has been reported to significantly improve the minimum inhibitory concentration against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Case Study: Bismuth Coordination Polymers

A notable case study involved the preparation of bismuth coordination polymers that demonstrated effective antibacterial activity against multiple strains of Helicobacter pylori. These compounds exhibited MIC values significantly lower than those of traditional antibiotics, indicating their potential as novel therapeutic agents .

Materials Science

Nanomaterials Development

this compound is also being explored for its potential in developing nanomaterials. The compound's unique structure allows for the formation of bismuth-based nanoparticles that can be utilized in drug delivery systems and bioimaging applications. The incorporation of tricyclopropyl groups enhances the stability and biocompatibility of these nanoparticles, making them suitable for biomedical applications .

準備方法

General Reaction Protocol

-

Grignard Reagent Formation : Cyclopropylmagnesium bromide (CpMgBr) is synthesized by reacting cyclopropyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF) or toluene. Iodine is often added to activate the magnesium surface.

-

Bismuth Trichloride Reaction : The Grignard reagent is slowly added to a solution of BiCl₃ in the same solvent. The reaction proceeds at 20–120°C for 2–24 hours, yielding this compound after workup.

Reaction Equation :

Optimization Parameters

-

Solvent Selection : High-boiling solvents like toluene or N-methylpyrrolidone (NMP) enhance safety and magnesium activation compared to ethers.

-

Temperature : Elevated temperatures (80–120°C) reduce reaction time but may risk cyclopropane ring opening. Lower temperatures (20–50°C) favor stability but prolong synthesis.

-

Stoichiometry : A 3:1 molar ratio of CpMgBr to BiCl₃ ensures complete substitution, though excess Grignard reagent may improve yields.

Table 1: Comparative Performance of Grignard-Based Methods

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF/Toluene | 65–75 | 5 | 91.7 | 99.2 |

| NMP/Benzene | 20 | 15 | 92.4 | 99.5 |

| Ethylbenzene | 120 | 1 | 92.0 | 98.8 |

Data extrapolated from analogous triaryl bismuth syntheses.

Alternative Synthetic Routes

Transmetallation Reactions

Palladium-catalyzed cross-coupling between bismuth reagents and cyclopropyl precursors offers a complementary pathway. For example, this compound can participate in carbonylative cross-coupling with aryl iodides, though this method primarily utilizes preformed this compound rather than synthesizing it.

Direct Cyclopropanation

While less common, direct cyclopropanation of bismuth hydrides (BiH₃) with diazocyclopropane derivatives has been theorized. However, the instability of BiH₃ and competing side reactions limit practicality.

Critical Analysis of Challenges

Cyclopropyl Group Stability

The strained cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions. Grignard reactions must avoid prolonged exposure to >100°C to prevent degradation.

Moisture Sensitivity

Bismuth trichloride and Grignard reagents are highly moisture-sensitive. Strict anhydrous conditions and inert atmospheres (N₂ or Ar) are essential to prevent hydrolysis.

Byproduct Formation

Incomplete substitution may yield mixed chloro-cyclopropylbismuth species (e.g., BiCp₂Cl). Recrystallization from toluene or ethylbenzene effectively isolates pure this compound.

Characterization and Quality Control

-

Melting Point : Pure this compound typically melts at 72–74°C, consistent with triaryl analogs.

-

NMR Spectroscopy : ¹H NMR shows characteristic cyclopropyl proton resonances at δ 0.5–1.2 ppm, while ¹³C NMR confirms quaternary carbon bonding to bismuth.

-

Elemental Analysis : Bismuth content should approximate 64.3% (theoretical for BiCp₃).

Industrial Scalability

The Grignard method is industrially viable due to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。